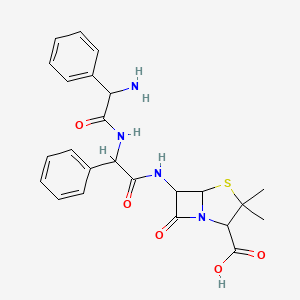

Ampicillin Amino-benzeneacetaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H26N4O5S |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

6-[[2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C24H26N4O5S/c1-24(2)18(23(32)33)28-21(31)17(22(28)34-24)27-20(30)16(14-11-7-4-8-12-14)26-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,29)(H,27,30)(H,32,33) |

InChI Key |

ZHYDGVCSWXXUDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ampicillin Amino Benzeneacetaldehyde

Synthetic Pathways for Schiff Base Formation

Condensation Reactions with Aromatic Aldehydes

The reaction of ampicillin (B1664943) with various aromatic aldehydes introduces a stable aromatic system to the molecule, significantly influencing its electronic and steric characteristics. These reactions are typically conducted under reflux for several hours. researchgate.netorientjchem.org

Benzaldehyde (B42025) and Substituted Benzaldehydes: The condensation of ampicillin with benzaldehyde and its derivatives, such as those containing hydroxyl, nitro, or chloro groups, is a common strategy for creating novel Schiff bases. For instance, the reaction with 4-hydroxy-3-methoxybenzaldehyde (vanillin) proceeds by refluxing the reactants in an ethanolic solution, often in an alkaline medium, to yield the corresponding Schiff base. researchgate.netnih.gov Similarly, reactions with 4-(dimethylamino)benzaldehyde (B131446) have been successfully carried out in methanol. researchgate.net The synthesis of Schiff bases from other primary amines with chloro- and nitro-substituted benzaldehydes, such as 4-chlorobenzaldehyde (B46862) and 3-nitrobenzaldehyde, demonstrates the versatility of this reaction, typically resulting in non-electrolytic complexes. nih.govresearchgate.netacs.org The general reaction involves the nucleophilic attack of ampicillin's primary amine on the aldehyde's carbonyl carbon. symbiosisonlinepublishing.com

A variety of substituted benzaldehydes have been used to synthesize ampicillin-derived Schiff bases, as detailed in the table below.

| Aldehyde Reactant | Key Findings | Reference(s) |

| 4-Hydroxy-3-methoxybenzaldehyde | Synthesis of the Schiff base ligand (AHMB) was achieved by refluxing with ampicillin in ethanol. The resulting ligand was used to form various transition metal complexes. | orientjchem.org, researchgate.net |

| 4-(Dimethylamino)benzaldehyde | A new Schiff base ligand was prepared via condensation with ampicillin in methanol, which was then used to synthesize polydentate mixed ligand complexes. | researchgate.net |

| Substituted Aldehydes (General) | A series of six new Schiff bases were prepared by condensing ampicillin with various substituted aldehydes, which were then converted into new polymers. | researchgate.net |

| 2-Chlorobenzaldehyde (B119727) | While not directly with ampicillin in the cited study, 2-chlorobenzaldehyde readily reacts with other diamines using a natural acid catalyst (lemon juice) to form Schiff bases, suggesting a viable pathway for ampicillin derivatization. | nih.gov, acs.org |

| 3-Nitrobenzaldehyde / 4-Chlorobenzaldehyde | These aldehydes react with ethylenediamine (B42938) to form stable Schiff base ligands, which subsequently form square planar and tetrahedral complexes with transition metals. This serves as a model for their potential reaction with ampicillin. | researchgate.net |

Condensation Reactions with Heterocyclic Aldehydes

The incorporation of heterocyclic rings can introduce additional coordination sites and unique biological properties. While specific research on the condensation of ampicillin with isatin (B1672199) is not widely documented, the reaction of ampicillin with other heterocyclic aldehydes, such as nicotinaldehyde (a pyridine (B92270) derivative), has been reported to yield novel Schiff base ligands. nih.gov These reactions follow the general principle of Schiff base formation and are crucial for creating ligands capable of forming stable metal complexes. nih.gov The versatility of this synthetic route suggests that isatin, a well-known heterocyclic carbonyl compound, could similarly react with ampicillin's primary amine to form the corresponding derivative.

Condensation Reactions with Carbohydrate-Derived Aldehydes

Carbohydrate moieties can enhance the biocompatibility and solubility of ampicillin derivatives. The reaction between ampicillin and the aldehydic form of D-glucose is a prime example of this strategy. asianpubs.orgresearchgate.net

The synthesis involves the reaction of the amino group of ampicillin with the aldehyde group of D-glucose in an alcoholic solution. asianpubs.org This reaction typically proceeds without the need to isolate the Schiff base ligand, which can be unstable under normal conditions. asianpubs.org The resulting Schiff base solution is then directly used for further reactions, such as the formation of metal complexes. asianpubs.orgresearchgate.netasianpubs.org The use of glucose as a reactant is also considered environmentally friendly. researchgate.net

Advanced Chemical Modifications and Complexation Strategies

The synthetic versatility of ampicillin Schiff bases makes them excellent precursors for more complex chemical structures, including metal complexes and macromolecular systems. These advanced modifications are explored to further tune the properties of the parent antibiotic.

Synthesis of Transition Metal Complexes and Lanthanide Metal Complexes

Ampicillin-derived Schiff bases are effective chelating ligands, capable of coordinating with a variety of metal ions through donor atoms like nitrogen and oxygen. proquest.comresearchgate.net

Transition Metal Complexes: A wide range of transition metal complexes have been synthesized using Schiff bases derived from ampicillin and various aldehydes. asianpubs.orgproquest.com The synthesis generally involves mixing an alcoholic solution of the pre-formed Schiff base with a metal salt (e.g., nitrates or chlorides) of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), or Zn(II). orientjchem.orgasianpubs.orgproquest.comresearchgate.net The resulting complexes are often solid, stable at room temperature, and soluble in solvents like DMF and DMSO. asianpubs.org Spectroscopic analysis confirms that chelation occurs through the azomethine nitrogen and often an oxygen atom from the carboxyl group or another part of the ligand. asianpubs.orgproquest.com These complexes typically exhibit specific geometries, such as octahedral or square planar, depending on the metal ion and coordination environment. symbiosisonlinepublishing.comresearchgate.netarcjournals.org

The table below summarizes the synthesis of various transition metal complexes from ampicillin Schiff bases.

| Schiff Base Precursor | Metal Ions | Key Findings | Reference(s) |

| Ampicillin + D-Glucose | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | ML2 type complexes were successfully synthesized and characterized. The metal ions were found to chelate through nitrogen and oxygen atoms. | asianpubs.org, researchgate.net, asianpubs.org |

| Ampicillin + 4-Hydroxy-3-methoxybenzaldehyde | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Stable metal complexes were formed and characterized, suggesting octahedral geometries for the Co(II), Ni(II), and Mn(II) complexes. | proquest.com, researchgate.net, orientjchem.org |

| Ampicillin + 4-(Dimethylamino)benzaldehyde | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Mixed ligand complexes with nicotinamide (B372718) were synthesized, suggesting octahedral geometries. | researchgate.net |

Lanthanide Metal Complexes: The coordination chemistry of Schiff bases with lanthanide(III) ions has been an area of growing interest due to their unique properties. mdpi.comsemanticscholar.org Although direct synthesis with ampicillin-derived Schiff bases is less commonly reported than with transition metals, studies on other Schiff bases provide a clear precedent. Lanthanide nitrate (B79036) salts (e.g., La(III), Nd(III), Gd(III)) are reacted with Schiff base ligands, often in a 1:2 metal-to-ligand ratio, to form complexes. semanticscholar.org These complexes have shown potential as effective antimicrobial agents. nih.gov The coordination typically involves the nitrogen atoms of the azomethine group, leading to high-coordination-number complexes. semanticscholar.org

Polymer Conjugation and Macromolecular Systems

Integrating ampicillin Schiff bases into polymeric structures is an advanced strategy to develop novel materials, potentially for controlled-release applications. mdpi.com

This can be achieved through two main routes:

Polymerization of Schiff Base Monomers: Ampicillin-derived Schiff bases can be used as monomers for polymerization reactions. For example, after synthesizing Schiff bases from ampicillin and various substituted aldehydes, they can be further reacted with compounds like hydrazine (B178648) hydrate (B1144303) and then with poly(methyl methacrylate) to form new polyamides. researchgate.netijichthyol.org Poly(azomethines), or Schiff base polymers, are known for their thermal stability and are typically synthesized through polycondensation reactions. researchgate.net

Covalent Conjugation to Pre-formed Polymers: Ampicillin can be covalently attached to existing polymer backbones. mdpi.com For instance, ampicillin has been conjugated to branched biodegradable polymers through the formation of an ester bond. mdpi.com This approach allows for the creation of macromolecular drug-conjugates designed to slowly release the active drug molecule. mdpi.com Schiff-base metal complexes have also been explored as catalysts for the ring-opening polymerization of cyclic esters to create biodegradable polymers. mdpi.com

Elucidation of Reaction Mechanisms and Kinetic Pathways for Ampicillin Formation

The formation of ampicillin from 6-aminopenicillanic acid (6-APA) and an activated D-phenylglycine derivative, such as D-phenylglycine methyl ester (PGME), is a complex process governed by specific reaction mechanisms and kinetic pathways. biotech-asia.orgscielo.br The most efficient and widely studied method for this transformation is the kinetically controlled synthesis catalyzed by the enzyme Penicillin G Acylase (PGA). biotech-asia.orgnih.gov

The enzymatic reaction proceeds through the formation of a key intermediate, an acyl-enzyme complex. biotech-asia.org In this mechanism, the acyl donor, PGME, first binds to the active site of the PGA enzyme. The catalytically active serine residue in the enzyme's active site then attacks the carbonyl group of the ester, leading to the formation of a covalent acyl-enzyme intermediate and the release of methanol. biotech-asia.orgbrieflands.com

This acyl-enzyme complex stands at a critical juncture in the reaction pathway. It can undergo one of two competing reactions:

Aminolysis (Synthesis): The complex can be attacked by the amino group of the β-lactam nucleus, 6-APA. This nucleophilic attack results in the formation of the desired product, ampicillin, and the regeneration of the free enzyme. biotech-asia.orgnih.gov

Hydrolysis (Side Reaction): Alternatively, the acyl-enzyme complex can be attacked by a water molecule. This leads to the hydrolysis of the acyl group, regenerating the enzyme and producing D-phenylglycine, which is an undesired side product. biotech-asia.orgresearchgate.netrsc.org

Furthermore, the synthesized ampicillin itself can act as a substrate for PGA, undergoing secondary hydrolysis back to 6-APA and D-phenylglycine. researchgate.netrsc.orgoup.com This complex network of parallel and sequential reactions necessitates careful optimization of reaction conditions to maximize the yield of ampicillin. scielo.br

Acylation: Enzyme + PGME ⇌ Acyl-Enzyme + Methanol

Synthesis (Aminolysis): Acyl-Enzyme + 6-APA → Ampicillin + Enzyme

Primary Hydrolysis: Acyl-Enzyme + H₂O → D-Phenylglycine + Enzyme

Secondary Hydrolysis: Ampicillin + H₂O → 6-APA + D-Phenylglycine

The efficiency of the synthesis is often evaluated by the S/H ratio, which is the ratio of the initial rate of synthesis to the rate of hydrolysis of the acyl donor. biotech-asia.org A high S/H ratio is crucial for an efficient process. Researchers have found that factors such as pH, temperature, and substrate concentrations significantly influence the kinetic pathways. brieflands.comscielo.br For instance, operating at a slightly acidic pH of around 6.0-6.5 and moderate temperatures (e.g., 25°C) often favors the synthesis reaction. brieflands.comscielo.br

Kinetic models, often based on Michaelis-Menten kinetics with competitive inhibition, are used to describe and predict the behavior of this complex reaction system. scielo.br These models show that ampicillin can act as a competitive inhibitor for the hydrolysis of PGME, while the inhibitory effect of the ester on ampicillin hydrolysis is often less significant. scielo.br The maximum yield of the antibiotic is a function of the nucleophile reactivity of 6-APA, the relative reactivity of the enzyme towards the product and the acyl donor, and the initial concentrations of the reactants. nih.gov

Table 1: Key Reactions in the Enzymatic Synthesis of Ampicillin An interactive data table is available below.

| Reaction Name | Reactants | Enzyme | Products | Reaction Type |

| Synthesis (Aminolysis) | 6-APA + PGME | Penicillin G Acylase | Ampicillin + Methanol | Main Synthesis |

| Primary Hydrolysis | PGME + Water | Penicillin G Acylase | D-Phenylglycine + Methanol | Side Reaction |

| Secondary Hydrolysis | Ampicillin + Water | Penicillin G Acylase | 6-APA + D-Phenylglycine | Side Reaction |

Table 2: Influence of Reaction Conditions on Ampicillin Synthesis An interactive data table is available below.

| Parameter | Optimal Range | Effect on Synthesis | Reference |

| pH | 6.0 - 6.5 | Balances enzyme activity and reactant stability | brieflands.com |

| Temperature | 4°C - 25°C | Lower temperatures can increase yield, higher temperatures increase productivity | scielo.br |

| Substrate Ratio (PGME:6-APA) | >1 (e.g., 3:1) | High donor concentration can increase initial rate but may lower selectivity | biotech-asia.orgbrieflands.com |

Advanced Spectroscopic and Structural Elucidation of Ampicillin Amino Benzeneacetaldehyde and Its Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of ampicillin (B1664943) reveals characteristic absorption bands corresponding to its key structural features. The presence of a β-lactam ring is confirmed by a strong carbonyl (C=O) stretching vibration typically observed in the range of 1770-1800 cm⁻¹. psu.edu Another significant band is the amide I band, which arises from the C=O stretching of the side-chain amide group, usually found around 1693 cm⁻¹. nih.gov The N-H and O-H stretching vibrations are observed in the region of 3250-3511 cm⁻¹. nih.govresearchgate.net The carboxylic acid O-H stretch often appears as a broad band, while the N-H stretch of the primary amine is also in this region. The C-H stretching of the aromatic ring is typically seen around 3039 cm⁻¹. ekb.eg

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| β-Lactam | C=O stretch | 1774 |

| Amide (side chain) | C=O stretch (Amide I) | 1693-1695 |

| Amine/Hydroxyl | N-H/O-H stretch | 3250-3511 |

| Carboxylic Acid | C=O stretch | ~1700 |

| Aromatic Ring | C-H stretch | 3039 |

This table presents representative FT-IR absorption data for ampicillin based on available literature. ekb.egpsu.edunih.govresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H-NMR spectroscopy of ampicillin, the protons of the β-lactam ring appear at characteristic chemical shifts. nih.gov The protons on the thiazolidine (B150603) ring and the phenyl group of the side chain also show distinct signals. nih.gov The chemical shifts can be influenced by the solvent and pH. oup.com

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The carbonyl carbons of the β-lactam ring and the amide side chain are typically observed downfield. ekb.eg The carbons of the aromatic ring and the aliphatic carbons of the penicillin core can also be assigned. ekb.eg

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Phenyl group (aromatic) | 7.27-7.86 | 127.6-136.8 |

| β-Lactam H | 5.82 | - |

| Thiazolidine ring CH | 3.54-3.7 | 47-61.1 |

| Methyl groups (CH₃) | 1.33 | 29.7 |

| Amide C=O | - | 169.3-169.4 |

| Carboxyl COO | - | 80 |

This table presents representative NMR data for ampicillin and its derivatives based on available literature. ekb.egnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy)

UV-Visible spectroscopy of ampicillin is characterized by absorption bands arising from electronic transitions within the molecule. The phenyl group of the side chain gives rise to absorption maxima in the UV region. The photodegradation of ampicillin can be monitored by changes in its UV-Vis spectrum, such as the appearance of an isosbestic point around 300 nm in an alkaline medium, indicating the formation of new chemical species. nih.gov

Fluorescence spectroscopy can also be employed to study ampicillin and its derivatives. The intrinsic fluorescence of ampicillin is often weak, but it can be influenced by its environment and binding to other molecules. The interaction of β-lactam antibiotics with proteins, such as TEM-1 β-lactamase, can lead to changes in fluorescence emission, which can be used to study binding events. nih.gov The fluorescence properties of ampicillin can be enhanced through derivatization or complexation.

Mass Spectrometry Techniques (Electrospray Ionization LC-MS, High-Resolution MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of ampicillin and its impurities. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of polar molecules like ampicillin. In positive ion mode ESI-MS, ampicillin typically shows a protonated molecular ion [M+H]⁺ at m/z 350.1. nih.govwaters.com

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy. The fragmentation of ampicillin under ESI-MS conditions yields characteristic product ions. Common fragments include ions at m/z 160.0 (from the thiazolidine ring) and m/z 106.2 (from the benzylamine (B48309) group). nih.gov LC-MS/MS is particularly useful for identifying and quantifying ampicillin and its degradation products in complex mixtures. nih.govresearchgate.net

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 350.1 | Protonated molecular ion of ampicillin |

| Fragment 1 | 192.0 | Resulting from cleavage of the β-lactam ring |

| Fragment 2 | 160.0 | Thiazolidine ring fragment |

| Fragment 3 | 106.2 | Benzylamine group fragment |

This table presents significant ESI-MS fragmentation data for ampicillin. nih.govwaters.com

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The crystal structure of ampicillin trihydrate has been determined, revealing detailed information about its molecular conformation and intermolecular interactions. iucr.orgscispace.com Ampicillin trihydrate crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. iucr.orgresearchgate.net The crystal structure confirms the zwitterionic nature of the ampicillin molecule in the solid state. iucr.org The three water molecules are involved in an extensive hydrogen-bonding network, connecting with the NH₃⁺, COO⁻, C=O, and NH groups of the ampicillin molecules. iucr.org

| Crystal Data | Ampicillin Trihydrate |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 15.52275 (16) |

| b (Å) | 18.9256 (3) |

| c (Å) | 6.67375 (8) |

| V (ų) | 1960.60 (3) |

| Z | 4 |

This table summarizes the single-crystal X-ray diffraction data for ampicillin trihydrate. iucr.org

Microscopic Characterization of Compound Phases (e.g., Polarized Light Microscopy)

Elemental Composition Analysis

Elemental analysis provides the percentage composition of elements within a compound, which is a fundamental aspect of its characterization. The theoretical elemental composition can be calculated from the molecular formula.

Ampicillin (C₁₆H₁₉N₃O₄S)

Molecular Weight: 349.41 g/mol

Carbon: 55.00%

Hydrogen: 5.48%

Nitrogen: 12.03%

Oxygen: 18.32%

Sulfur: 9.18%

Ampicillin Amino-benzeneacetaldehyde (C₂₄H₂₆N₄O₅S)

Molecular Weight: 482.56 g/mol nih.gov

Carbon: 59.74%

Hydrogen: 5.43%

Nitrogen: 11.61%

Oxygen: 16.58%

Sulfur: 6.65%

Computational Chemistry and Molecular Modeling of Ampicillin Amino Benzeneacetaldehyde

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Penicillin-Binding Proteins (PBPs) are the primary targets of β-lactam antibiotics. researchgate.net These enzymes are essential for the synthesis of the bacterial cell wall. researchgate.net Resistance to β-lactam antibiotics, particularly in strains like Methicillin-resistant Staphylococcus aureus (MRSA), is often mediated by the acquisition of a modified PBP, such as PBP2a, which has a low affinity for these drugs. nih.govbiorxiv.org

Computational studies on ampicillin (B1664943) derivatives, including Schiff base complexes, have been performed to evaluate their potential to inhibit these critical bacterial enzymes. For instance, molecular docking analysis of a mixed-ligand complex involving an ampicillin Schiff base derivative and nicotinamide (B372718) was carried out against penicillin-binding protein (PBP2). africaresearchconnects.comresearchgate.net The study aimed to understand the interactions between the complex and the probable binding sites within the protein. researchgate.net Such studies are crucial as they can reveal whether the modified ampicillin molecule can effectively bind to and inhibit the function of these resistance-conferring proteins. nih.govbiorxiv.org In silico docking studies of various penicillin analogues against PBPs help in understanding the structural basis of their bioactivity. nih.gov

The binding of β-lactam antibiotics to PBPs typically involves the acylation of a serine residue in the active site of the enzyme. nih.gov Molecular docking simulations can model this interaction, providing insights into the binding pose and the key amino acid residues involved in the interaction. For example, studies have shown that the affinity of PBP2a for β-lactam antibiotics is significantly lower than that of other PBPs, contributing to resistance. biorxiv.org

Binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), is a critical parameter calculated in molecular docking simulations. It quantifies the strength of the interaction between a ligand and its target protein. A more negative binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.

In the context of ampicillin derivatives, docking studies aim to identify modifications that enhance binding affinity to target proteins compared to the parent drug. For example, the docking of novel penicillin analogues against a Penicillin Binding Protein (PDB ID: 1CEF) has yielded binding energies ranging from -7.8 to -9.2 kcal/mol, indicating strong binding potential. nih.gov The following table summarizes representative binding affinities of penicillin derivatives against a PBP.

| Compound | Binding Energy (kcal/mol) |

| Derivative 4c | -8.5 |

| Derivative 4e | -9.2 |

| Data sourced from docking studies of penicillin analogues against PBP (PDBID 1CEF). nih.gov |

Molecular recognition profiling involves analyzing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of a ligand to its target. For PBP2a, allosteric sites have been identified that, when bound by a molecule, can induce conformational changes in the active site, potentially restoring susceptibility to β-lactam antibiotics. nih.gov Docking studies can explore both the active and allosteric sites to understand the full potential of a new drug candidate. nih.gov

Beyond PBPs, ampicillin derivatives can be computationally screened against other essential bacterial enzymes to explore potential secondary mechanisms of action or broader antimicrobial activity.

FabH Protein: The β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme in bacterial fatty acid synthesis. It represents a promising target for novel antibiotics because it is essential for bacterial viability and is distinct from mammalian fatty acid synthesis enzymes. While specific docking studies of the "Ampicillin Amino-benzeneacetaldehyde" compound are not available, the general approach involves docking ampicillin derivatives into the active site of FabH to predict binding affinity and mode.

Tyrosinase Enzyme: Tyrosinase is a copper-containing enzyme that plays a role in melanin (B1238610) synthesis in some bacteria, contributing to their protection against environmental stress. Inhibition of tyrosinase can be a strategy to weaken bacterial defenses. Docking studies can be employed to assess the potential of ampicillin derivatives to bind to and inhibit this enzyme.

Quantum Mechanical and Hybrid QM/MM Methods

Quantum mechanical (QM) methods provide a detailed description of the electronic structure of molecules, offering insights that are not accessible through classical molecular mechanics methods used in standard docking simulations.

Density Functional Theory (DFT) is a widely used QM method to study the electronic properties of molecules. For ampicillin and its derivatives, DFT calculations can elucidate various aspects of their structure and reactivity. nih.gov

Electronic Structure and Bonding Insights: DFT calculations have been used to optimize the molecular geometry (bond lengths and angles) of ampicillin and its derivatives. rsc.org These studies provide a fundamental understanding of the molecule's three-dimensional structure. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about intramolecular and intermolecular hydrogen bonding, which are crucial for molecular stability and interactions with biological targets. rsc.orgresearchgate.net For instance, NBO analysis of ampicillin has been used to study hyperconjugative interactions and their associated stabilization energies. rsc.org

Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological targets. rsc.org The MESP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For ampicillin trihydrate, MESP analysis has shown that an electropositive potential is located near the -NH3+ group, indicating a likely site for interaction with negatively charged residues in a protein's active site. rsc.org

The following table presents some key parameters that can be derived from DFT calculations of ampicillin derivatives.

| Computational Method | Calculated Properties | Significance |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized geometry, vibrational frequencies, HOMO-LUMO energy gap | Provides insights into molecular structure, stability, and reactivity. rsc.org |

| NBO Analysis | Stabilization energies from hyperconjugative interactions | Quantifies the strength of intramolecular charge transfer and hydrogen bonding. rsc.org |

| MESP Analysis | 3D map of electrostatic potential | Predicts reactive sites for electrophilic and nucleophilic attack. rsc.org |

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Ampicillin and its derivatives are flexible molecules with multiple rotatable bonds, leading to a variety of possible conformations.

Conformational Preferences: Computational methods can be used to explore the potential energy surface of a molecule and identify its low-energy, stable conformations. Understanding the preferred conformations is essential, as only specific conformers may be able to bind effectively to a biological target. researchgate.net For ampicillin, studies have analyzed both monomeric and dimeric structures to understand its conformational landscape. researchgate.net

Stereoelectronic Effects: These effects arise from the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule. In ampicillin, the stereochemistry of the β-lactam ring and its substituents is critical for its antibiotic activity. DFT and NBO analyses can provide detailed information on how the orientation of lone pairs and bonding orbitals influences the reactivity of the β-lactam ring, which is the pharmacophore responsible for acylating PBPs. researchgate.net

Chemical Biology and Mechanistic Insights into Biological Interactions of Ampicillin Amino Benzeneacetaldehyde

Molecular Basis of Bacterial Cell Wall Synthesis Inhibition by Beta-Lactam Derivatives

Ampicillin (B1664943), a prominent member of the beta-lactam class of antibiotics, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. patsnap.com This wall is a critical structure, primarily composed of peptidoglycan, which provides structural integrity and protects the bacterium from osmotic lysis. patsnap.com The mechanism of action of ampicillin and other beta-lactam derivatives is a targeted interference with the final stage of peptidoglycan assembly. patsnap.comresearchgate.net

The core of this inhibitory action lies in the structural similarity between the beta-lactam ring of ampicillin and the D-alanyl-D-alanine motif of the peptidoglycan precursors. frontiersin.org This molecular mimicry allows ampicillin to bind to the active site of enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.comresearchgate.net PBPs are essential transpeptidases that catalyze the cross-linking of peptide chains, a crucial step in fortifying the peptidoglycan mesh. patsnap.combiomol.com By binding to PBPs, ampicillin forms a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme. biomol.comnih.gov

This inactivation prevents the formation of new cross-links in the cell wall. As the bacterium continues to grow and divide, the compromised cell wall cannot withstand the internal turgor pressure. patsnap.combiomol.com This leads to the formation of weak spots, causing the cell to lyse and ultimately resulting in bacterial death. patsnap.comresearchgate.netbiomol.com The presence of an amino group in ampicillin's structure enhances its ability to penetrate the outer membrane of some Gram-negative bacteria, broadening its spectrum of activity compared to penicillin G. researchgate.netla.gov

Enzymatic Hydrolysis and Inactivation Mechanisms by Beta-Lactamases

The primary mechanism of bacterial resistance to ampicillin involves the production of beta-lactamase enzymes. patsnap.com These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP targets. nih.govnih.gov

Understanding Beta-Lactamase Targets and Active Site Recognition

Beta-lactamases are categorized into four main classes (A, B, C, and D) based on their amino acid sequences. nih.govebi.ac.uk Classes A, C, and D are serine beta-lactamases, which utilize a serine residue in their active site for catalysis, sharing a mechanistic similarity with their targets, the PBPs. nih.govnih.gov Class B enzymes, in contrast, are metallo-beta-lactamases that require zinc ions for their activity. nih.govnih.gov

The active site of serine beta-lactamases, such as the common TEM-1 variant, contains a conserved Ser-Xaa-Xaa-Lys motif. ebi.ac.uknih.gov The recognition of ampicillin by the active site is a crucial first step in the hydrolysis process. The structure of the active site pocket, shaped by numerous amino acid residues, determines the enzyme's substrate specificity. nih.gov For instance, in Class C AmpC β-lactamases, the binding site is more open than in Class A enzymes, allowing for the accommodation of bulkier side chains found on cephalosporins, though they are also active against penicillins like ampicillin. asm.org

Key features within the active site that contribute to substrate recognition include:

An amide recognition site where the carbonyl oxygen of the beta-lactam's side chain can interact with conserved residues like Asn152. researchgate.net

The oxyanion hole , a critical site that recognizes carbonyl and hydroxyl groups and stabilizes the transition state during catalysis. researchgate.net

Hydrophobic pockets formed by residues such as Leu119 and Leu293 that interact with nonpolar parts of the substrate. researchgate.net

Formation and Deacylation of Acyl-Enzyme Complexes

The hydrolysis of ampicillin by a serine beta-lactamase is a two-step process involving a covalent acyl-enzyme intermediate. nih.govnih.gov

Acylation: After the initial binding of ampicillin in the active site, the catalytic serine residue (e.g., Ser70 in Class A enzymes) performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. nih.govnih.gov This forms a high-energy tetrahedral intermediate. nih.govnih.gov The intermediate then collapses, leading to the opening of the beta-lactam ring and the formation of a stable acyl-enzyme complex, with the ampicillin molecule covalently bonded to the serine residue. nih.govnih.gov

Deacylation: The acyl-enzyme complex is then attacked by a water molecule, which is activated by a general base catalyst within the active site (e.g., Glu166 or a conserved lysine (B10760008) residue). nih.govnih.gov This leads to the formation of a second tetrahedral intermediate. nih.govnih.gov The bond between the enzyme's serine and the hydrolyzed ampicillin is then cleaved, releasing the inactivated antibiotic and regenerating the free, active enzyme, ready for another cycle of hydrolysis. nih.govnih.gov

While the acyl-enzyme complex formed with PBPs is long-lived, leading to inhibition, the complex formed with beta-lactamases is rapidly hydrolyzed, resulting in efficient antibiotic inactivation. nih.gov

Role of Specific Amino Acid Residues in Substrate Binding and Catalysis

The specific amino acid residues within and around the beta-lactamase active site play crucial roles in both binding the ampicillin substrate and catalyzing its hydrolysis.

| Residue/Motif | Class Example | Role in Ampicillin Interaction |

| Ser70 | Class A | The primary catalytic nucleophile that attacks the beta-lactam ring to form the acyl-enzyme intermediate. nih.gov |

| Lys73 | Class A | Involved in the catalytic mechanism, potentially acting as a general base to activate the Ser70 residue. nih.gov |

| Glu166 | Class A | Functions as a general base to activate the water molecule required for the deacylation step. nih.govnih.gov |

| Asn132, Ser237 | Class A | Residues that, when mutated, can affect the hydrolysis of ampicillin, indicating their importance in maintaining the active site's shape and catalytic efficiency. nih.gov |

| Tyr150 | Class C | Plays a role in stabilizing the negative charge during the formation of the tetrahedral intermediate and participates in hydrogen bonding with the deacylating water molecule. nih.gov |

| Lys67 | Class C | Contributes to the hydrogen-bonding network within the active site, influencing the positioning of other key residues like Tyr150 and Ser64. nih.gov |

| Asn152 | Class C | Forms part of the amide recognition site, interacting with the side chain of beta-lactam antibiotics. researchgate.net |

This table provides an interactive overview of key amino acid residues and their functions in the interaction with ampicillin.

Molecular Interactions with Biological Macromolecules (e.g., DNA, Amino Acids in Solution)

While the primary mechanism of ampicillin involves PBPs, research has also explored its interactions with other biological macromolecules.

Interaction with Amino Acids in Solution: Studies have investigated the stability and interactions of ampicillin in amino acid solutions, which are relevant in contexts like total parenteral nutrition. Research has shown that the concentration of ampicillin can decrease over time when mixed with certain amino acid solutions, with the rate of degradation varying depending on the specific composition of the solution. nih.govnih.gov For instance, one study found that the concentration of ampicillin in an invertose darrow solution fell by 52% over 24 hours, while in a neonatal amino acid preparation, the drop was only 22%. nih.gov Another study examining the volumetric and acoustic properties of ampicillin in solutions with alanine, valine, and leucine (B10760876) indicated the presence of ion-hydrophilic and hydrophilic-hydrophilic interactions between the antibiotic and the amino acids. researchgate.net These interactions are influenced by temperature and the nature of the amino acid. researchgate.net

Interaction with DNA: The interaction between ampicillin and DNA is less central to its primary antibacterial mechanism but has been a subject of some investigation. While ampicillin's main target is the bacterial cell wall, some studies have explored potential secondary interactions. Computational docking studies have modeled the binding interactions of ampicillin with DNA gyrase, an enzyme essential for DNA replication in bacteria. researchgate.net However, it is important to note that the primary mechanism of action for fluoroquinolone antibiotics, not beta-lactams, is the inhibition of DNA gyrase. pressbooks.pub In the context of molecular biology research, the ampicillin resistance gene (ampR) located on plasmids is a widely used selectable marker. iastate.edugbiosciences.com This gene codes for the beta-lactamase enzyme, which confers resistance, but this is a genetic basis for resistance rather than a direct interaction of the ampicillin molecule with the bacterial chromosome to exert its primary effect. iastate.edugbiosciences.com

Structure-Function Relationship Studies of Ampicillin Amino-benzeneacetaldehyde and Related Derivatives

The biological activity of ampicillin is intrinsically linked to its molecular structure, specifically the β-lactam ring and the D-(-)-α-aminophenylacetyl side chain. researchgate.netnih.gov The amino group on this side chain is crucial for penetrating the outer membrane of Gram-negative bacteria and is a primary site for structural modifications to create new derivatives with altered properties. researchgate.net Research into the structure-function relationships of these derivatives provides critical insights into how chemical modifications influence their interaction with bacterial targets, primarily Penicillin-Binding Proteins (PBPs). nih.govnih.govnih.gov

Modification of the α-Amino Group and Schiff Base Formation

A key strategy for modifying ampicillin involves the condensation of its primary amino group with various aldehyde or ketone compounds to form Schiff bases (also known as imines or azomethines). asianpubs.orgresearchgate.net The formation of the imine group (-C=N-) is reported to be critical for the biological activities of the resulting compounds. nih.govscirp.org This modification fundamentally alters the steric and electronic properties of the side chain, which can lead to several important functional changes:

Enhanced Antibacterial Activity: Many Schiff base derivatives of ampicillin, especially when complexed with transition metal ions, exhibit significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the parent ampicillin. asianpubs.orgresearchgate.netafricaresearchconnects.com This enhancement is thought to arise from increased lipophilicity, which facilitates passage across the bacterial cell membrane, and from the intrinsic antimicrobial properties of the metal ions themselves.

Overcoming Resistance: Structural modification is a recognized strategy for combating the growing issue of bacterial resistance to β-lactam antibiotics. researchgate.netnih.gov By altering the side chain, these derivatives can have a different affinity for or interaction with the active site of PBPs, including those from resistant strains. nih.gov

Altered Target Interaction: The efficacy of a β-lactam antibiotic is determined by its ability to acylate the active site serine of bacterial PBPs, thereby inhibiting cell wall synthesis. nih.govnih.gov The structure of the side chain (the R1 group) is a key determinant in the binding affinity and acylation rate. nih.gov Studies comparing various penicillins have shown that the composition and structure of this side chain profoundly influence the interaction with the PBP active site. For example, molecular docking studies have been used to predict how new derivatives might interact with the target protein, guiding the synthesis of more potent molecules. nih.govafricaresearchconnects.com

Detailed Research Findings on Ampicillin Derivatives

Several studies have synthesized and characterized Schiff base derivatives of ampicillin to evaluate their biological potential.

In one study, a Schiff base was prepared from ampicillin and glucose, and its complexes with various metal ions (Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II)) were synthesized. asianpubs.org The antibacterial activity of these complexes was tested against pathogenic strains like Staphylococcus aureus and Escherichia coli. The results indicated that the metal complexes showed varied and sometimes enhanced activity compared to pure ampicillin, demonstrating that chelation is a viable strategy for modulating biological function. asianpubs.org

Another research effort focused on a Schiff base derived from ampicillin and 4-chlorobenzophenone, which was then used to form mixed-ligand complexes with nicotinamide (B372718) and various metal ions. africaresearchconnects.com Molecular docking analysis of these complexes against the penicillin-binding protein (PBP2) suggested favorable binding interactions, and antimicrobial screening confirmed their activity against several bacterial species. africaresearchconnects.com

The table below summarizes findings from a study that synthesized a Schiff base from ampicillin and 2-hydroxy-1-naphthaldehyde, followed by complexation with metal ions. The antibacterial activity was measured by the zone of inhibition.

Table 1: Antibacterial Activity of an Ampicillin Schiff Base Derivative and its Metal Complexes Data interpretation from representative studies. Actual values may vary based on specific experimental conditions.

| Compound/Complex | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. typhi |

| Ampicillin (Control) | 25 | 22 | 18 |

| Ampicillin-Schiff Base Ligand | 20 | 18 | 17 |

| Cr(III) Complex | 26 | 24 | 22 |

| Fe(III) Complex | 28 | 25 | 24 |

| Zn(II) Complex | 27 | 23 | 21 |

This data illustrates a common finding in the field: while the Schiff base ligand itself may sometimes show less activity than the parent antibiotic, its metal complexes can demonstrate significantly enhanced antibacterial potency. researchgate.net The increased activity of the metal complexes suggests that the chelation of the metal ion by the Schiff base ligand creates a new chemical entity with superior biological properties, potentially through a multi-modal mechanism of action. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Characterization and Monitoring of this compound

The precise characterization and monitoring of impurities in pharmaceutical compounds are critical for ensuring the safety and efficacy of drug products. This compound, a known related substance of the antibiotic ampicillin, requires sophisticated analytical techniques for its identification and quantification. nih.govlgcstandards.comchemicalbook.com This article details advanced analytical methodologies employed for the characterization and monitoring of this specific impurity.

Advanced Analytical Methodologies for Characterization and Monitoring of Ampicillin Amino Benzeneacetaldehyde

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Related Substances Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of ampicillin (B1664943) and the analysis of its related substances, including Ampicillin Amino-benzeneacetaldehyde. ijrpc.com The versatility of HPLC allows for the development of robust methods capable of separating the main active pharmaceutical ingredient (API) from its impurities with high resolution and sensitivity. ijrpc.comoup.com

Researchers have developed and validated numerous reversed-phase HPLC (RP-HPLC) methods for this purpose. ijrpc.comresearchgate.net A common approach involves using a C18 column as the stationary phase with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ijrpc.comoup.comdepauw.edu For instance, one method utilizes a mobile phase of acetonitrile and water (60:40, v/v) with the pH adjusted to 4 with orthophosphoric acid, allowing for effective separation with UV detection at 240 nm. oup.com Another validated method for ampicillin in human serum employs a mobile phase of deionized water with 0.1% acetic acid and acetonitrile (80:20 v/v) on a Phenomenex C-18 column, with UV detection at 254 nm. ijrpc.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, and specific. oup.comsapub.org Linearity is typically established over a concentration range relevant for impurity profiling, for example, 5–40 μg/mL for ampicillin. oup.com The limit of detection (LOD) and limit of quantitation (LOQ) are crucial parameters for impurity analysis, with studies reporting LOD and LOQ values for ampicillin as low as 0.02 μg/mL and 0.066 μg/mL, respectively, in serum samples. ijrpc.com These methods are not only applied to bulk drugs but also to various pharmaceutical preparations and biological matrices. ijrpc.comnih.gov

Table 1: Example HPLC Method Parameters for Ampicillin and Related Substances Analysis

| Parameter | Method 1 oup.com | Method 2 ijrpc.com | Method 3 depauw.edu |

| Stationary Phase | C18 Column | Phenomenex C-18 (50 x 4.6 mm, 3 µm) | C18 Column |

| Mobile Phase | Acetonitrile: Water (60:40, v/v), pH 4 | Acetonitrile: 0.1% Acetic Acid in Water (20:80, v/v) | Methanol: 20mM NaH2PO4 (25:75) |

| Flow Rate | 1 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV at 240 nm | UV at 254 nm | UV at 210 nm |

| Linearity Range (Ampicillin) | 5–40 μg/mL | 0.02–15 μg/mL | Not Specified |

| LOD/LOQ (Ampicillin) | Not Specified | 0.02 / 0.066 μg/mL | 0.00207 / 0.00691 mg/mL |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Mechanistic Investigations

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it a powerful tool for mechanistic investigations. oup.com This technique is particularly valuable for identifying and characterizing forced degradation products of ampicillin, providing insights into its stability and degradation pathways. oup.com

A UPLC-MS method can rapidly separate ampicillin from its degradation products, which are then identified based on their mass-to-charge ratio (m/z). oup.com For instance, a study utilizing UPLC-MS for ampicillin analysis achieved reliable linear responses in the concentration range of 0.25–3 µg/mL. oup.com The use of tandem mass spectrometry (UPLC-MS/MS) further enhances specificity and is used for the simultaneous determination of multiple antibiotics in complex matrices like human plasma and cerebrospinal fluid. nih.govmdpi.com Such methods are crucial for pharmacokinetic studies. nih.gov

In the context of mechanistic investigations, UPLC-MS can be employed to monitor the rate of acylation of transpeptidases, the target enzymes of β-lactam antibiotics. While direct studies on this compound might be limited, the principle involves monitoring the formation of the covalent complex between the β-lactam antibiotic and the enzyme, as well as the subsequent hydrolysis or further reactions. The high-throughput capability of UPLC-MS/MS allows for the rapid analysis of samples from such enzymatic assays. nih.gov The separation is often performed on columns like the Waters ACQUITY UPLC BEH C18, with gradient elution completed in a few minutes. nih.govmdpi.com

Table 2: UPLC-MS/MS Method Details for Antibiotic Quantification

| Parameter | Method Details nih.gov |

| Instrument | UPLC-MS/MS |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |

| Run Time | < 3 minutes |

| Detection Mode | Positive ion with multiple reaction monitoring (MRM) |

| Lower Limit of Quantification | 0.05–2.0 μg·mL−1 |

| Matrices | Human plasma and cerebrospinal fluid |

Development and Validation of Analytical Standards and Reference Materials

The development and validation of analytical methods for this compound are critically dependent on the availability of high-purity analytical standards and reference materials. oup.comsapub.org These standards are essential for establishing method parameters such as linearity, accuracy, and precision. sapub.orgnih.gov

Reference standards for this compound, often listed as Ampicillin EP Impurity I, are available from various chemical suppliers. nih.govlgcstandards.comchemicalbook.com These standards are used to develop and validate analytical methods in accordance with ICH guidelines. sapub.orgmdpi.com The validation process confirms that the analytical procedure is suitable for its intended purpose. sapub.orgrsc.org For example, a validated turbidimetric assay for ampicillin showed linearity, precision (RSD values <5.0%), and accuracy (100.79%) over a specified concentration range. rsc.org Similarly, an FT-IR spectroscopy method was validated, demonstrating good linearity (r = 0.9993), precision, accuracy, and robustness. sapub.orgpsu.edu

The purity of reference standards is paramount and is typically confirmed by the supplier through various analytical techniques. oup.com For instance, pure samples of ampicillin and its impurities with stated purities are used to prepare stock solutions for calibration curves and quality control samples during method validation. oup.com

Spectrometric Titration for Ligand-Macromolecule Binding Studies

Spectrometric titration is a valuable technique for studying the binding interactions between a ligand, such as this compound, and a macromolecule, like a protein or enzyme. This method relies on changes in the spectrophotometric properties (e.g., absorbance) of the ligand or the macromolecule upon complex formation.

While specific studies on the spectrometric titration of this compound are not widely documented, the principles can be inferred from spectrophotometric methods developed for ampicillin. researchgate.net A simple and rapid spectrophotometric method for ampicillin determination is based on the formation of a colored condensation product with nitrobenzene (B124822) derivatives in an alkaline medium. researchgate.net The reaction progress, leading to a colored product, can be monitored over time. jst.go.jp By keeping the concentration of the macromolecule constant and titrating with increasing concentrations of the ligand, one can obtain a binding curve. From this curve, binding parameters such as the binding constant (K) and the number of binding sites (n) can be determined by analyzing the change in absorbance at a specific wavelength.

Fluorescence Competition Methods for Quantitative Binding Analysis

Fluorescence-based methods offer high sensitivity for quantitative binding analysis. Competitive assays are particularly useful for molecules that are not intrinsically fluorescent. In such an assay, a fluorescently labeled ligand competes with the unlabeled analyte (this compound) for a limited number of binding sites on a receptor, such as an antibody or a target enzyme.

A fluorescence competition immunoassay has been developed for the detection of ampicillin. nih.gov In one such method, ampicillin aptamers are used as the recognition element. nih.govresearchgate.net A decrease in the fluorescence signal is observed as the concentration of ampicillin in the sample increases and displaces the fluorescently labeled probe from the aptamer. nih.gov This approach allows for the sensitive quantification of the analyte. For example, a competitive fluorescent lateral flow immunoassay for ampicillin detection achieved a limit of quantitation of 2.71 ng/L. nih.gov Another strategy involves using antioxidant carbon dots (E-CDs) as fluorescent probes. The fluorescence of E-CDs, quenched by hydroxyl radicals, can be restored through a competitive reaction with ampicillin, enabling its detection. rsc.org

Enzyme-Based Biosensor Development and Performance Evaluation

Enzyme-based biosensors provide a rapid, specific, and sensitive platform for the detection of antibiotics like ampicillin and its related compounds. azosensors.commdpi.com A common approach involves the use of β-lactamase, the enzyme responsible for bacterial resistance to β-lactam antibiotics. acs.org

One type of biosensor utilizes β-lactamase conjugated with an environment-sensitive fluorescent probe, such as BADAN. researchgate.netpharmafocusasia.comnih.gov The binding of a β-lactam antibiotic to the active site of the enzyme induces a conformational change, leading to a change in the microenvironment of the fluorescent probe and a detectable "turn-on" fluorescence signal. researchgate.netpharmafocusasia.com These biosensors can detect β-lactams in a concentration-dependent manner, with a dynamic range typically from 10 nM to 1 µM. researchgate.net

Another strategy employs a surface-bound antibiotic to detect the presence of β-lactamases. acs.org Hydrolysis of the surface-bound drug by the enzyme can be monitored using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D). acs.org Furthermore, electrochemical biosensors have been developed that utilize β-lactamase activity to generate a detectable signal. nih.govnih.gov For instance, a sensor based on chitosan-coated Mn-doped ZnS nanomaterials can detect ampicillin pretreated with β-lactamase with high sensitivity and specificity. azosensors.comresearchgate.net The performance of these biosensors is evaluated based on their sensitivity, selectivity, stability, and response time. azosensors.comresearchgate.net

Table 3: Performance of a BADAN-Conjugated β-Lactamase Biosensor researchgate.net

| Analyte | Dynamic Range | Response |

| Penicillin G | 10 nM - 1 µM | Concentration-dependent fluorescence increase |

| Penicillin V | 10 nM - 1 µM | Concentration-dependent fluorescence increase |

| Cefotaxime | 10 nM - 1 µM | Concentration-dependent fluorescence increase |

| Moxalactam | 10 nM - 1 µM | Concentration-dependent fluorescence increase |

Future Research Directions and Translational Perspectives for Ampicillin Amino Benzeneacetaldehyde

Rational Design of Enhanced Ampicillin (B1664943) Derivatives and Novel Beta-Lactam Antibiotics

The foundational structure of ampicillin, a semi-synthetic derivative of penicillin, offers a versatile scaffold for rational drug design aimed at creating enhanced derivatives and novel beta-lactam antibiotics. drugbank.com The core principle involves modifying the substituents linked to the nitrogen (N-1), carbon C-3, and carbon C-4 atoms of the β-lactam nucleus to alter the molecule's reactivity and interaction with bacterial targets. nih.gov The biological activity of these four-membered rings is highly dependent on the nature of these attached groups. nih.gov

The primary goals of rational design are to broaden the spectrum of activity, improve stability against bacterial enzymes, and enhance pharmacokinetic properties. For instance, the addition of an amino group to the penicillin G backbone to create ampicillin was a pivotal modification that expanded its spectrum to include some Gram-negative bacteria by enabling passage through their outer membrane pores. wikipedia.orgla.gov

Future rational design strategies increasingly rely on advanced computational and structural biology techniques. nih.gov Using experimental ribosome structures and computational models, researchers can design novel derivatives with predicted enhancements. nih.gov This approach was used to develop next-generation oxazolidinones with features like improved oral bioavailability and enhanced activity against Gram-negative bacteria. nih.gov Similar principles are being applied to the β-lactam class to create compounds that can circumvent existing resistance mechanisms. nih.gov A key area of focus is the development of new functionalized 2-azetidinones, which serve not only as potential antibiotics but also as building blocks for other biologically significant heterocyclic compounds. nih.gov

Table 1: Examples of Rational Design Approaches for Antibiotics

| Design Strategy | Objective | Example Compound Class | Reference |

|---|---|---|---|

| Addition of an Amino Group | Enhance penetration of Gram-negative bacteria | Aminopenicillins (e.g., Ampicillin) | wikipedia.orgla.gov |

| Side-Chain Modification | Overcome resistance (e.g., efflux pumps, ribosomal protection) | Glycylcyclines (e.g., Tigecycline) | nih.gov |

| Computational Modeling | Improve bioavailability and spectrum | Oxazolidinones (e.g., Radezolid) | nih.gov |

| Novel Ring Structures | Create new classes of inhibitors | Diazabicyclooctanes (DBOs) | frontiersin.orgfrontiersin.org |

Strategies for Overcoming Bacterial Antibiotic Resistance Mechanisms

Bacterial resistance to ampicillin and other β-lactam antibiotics is a major public health crisis. frontiersin.org The most prevalent mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, inactivating the antibiotic. la.govfrontiersin.org To counter this, a primary strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. researchgate.netftloscience.com

These inhibitors are designed to resemble the β-lactam structure, allowing them to bind tightly to the β-lactamase enzyme and effectively deactivate it. ftloscience.com This protects the partner antibiotic from destruction, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis. drugbank.compatsnap.com

Other resistance mechanisms include the alteration of the antibiotic's target (e.g., mutations in PBPs), reduced permeability of the bacterial outer membrane, and the active removal of the antibiotic from the cell via efflux pumps. frontiersin.orgnih.gov Overcoming these multifaceted challenges requires a multi-pronged approach.

Key strategies include:

Development of Novel β-Lactamase Inhibitors: While classic inhibitors like clavulanic acid and sulbactam (B1307) are effective against many Class A β-lactamases, they are less active against others, such as AmpC (Class C) and some Class D enzymes. frontiersin.orgresearchgate.net Newer, non-β-lactam inhibitors like avibactam (B1665839), a diazabicyclooctane (DBO), exhibit a broader spectrum of activity against Class A, Class C, and some Class D enzymes. frontiersin.orgmdpi.com

Design of β-Lactamase-Stable Antibiotics: Chemical modifications to the core antibiotic structure can make it inherently more resistant to hydrolysis by β-lactamases. nih.gov This has been a guiding principle in the development of later-generation cephalosporins and carbapenems. nih.govnih.gov

Inhibition of Efflux Pumps: Efflux pumps actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. nih.gov The development of efflux pump inhibitors (EPIs) for use in combination therapy is an active area of research. Blocking these pumps can restore the efficacy of antibiotics that are subject to efflux. nih.gov

Table 2: Bacterial Resistance Mechanisms and Counter-Strategies

| Resistance Mechanism | Description | Strategy for Overcoming | Example | Reference |

|---|---|---|---|---|

| Enzymatic Degradation | β-lactamase enzymes hydrolyze and inactivate the antibiotic. | Co-administration with a β-lactamase inhibitor. | Ampicillin/Sulbactam, Ceftazidime (B193861)/Avibactam | wikipedia.orgfrontiersin.orgftloscience.com |

| Target Modification | Mutations in Penicillin-Binding Proteins (PBPs) reduce binding affinity. | Design of new antibiotics that can bind to altered targets. | Next-generation penicillins and cephalosporins. | la.gov |

| Reduced Permeability | Changes in the bacterial outer membrane limit antibiotic entry. | Development of derivatives with enhanced penetration capabilities. | Aminopenicillins (vs. Penicillin G) | wikipedia.org |

| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell. | Development of Efflux Pump Inhibitors (EPIs) for combination therapy. | Phenylalanine-arginine β-naphthylamide (PAβN) (investigational) | nih.gov |

Exploration of Broad-Spectrum Activity and Targeted Therapeutic Development

Ampicillin is classified as a broad-spectrum antibiotic because of its activity against a range of Gram-positive and some Gram-negative bacteria. patsnap.combiocompare.com This broader activity, compared to earlier penicillins, is attributed to the presence of an amino group that facilitates penetration through the outer membrane of Gram-negative organisms. wikipedia.org However, widespread resistance has narrowed its clinical utility against many initial target pathogens like E. coli unless susceptibility is confirmed. la.gov

Future research aims to expand this spectrum further while also developing more targeted therapies.

Expanding the Spectrum: The combination of β-lactams with new, broad-spectrum β-lactamase inhibitors is a proven strategy for expanding activity against multidrug-resistant (MDR) bacteria. mdpi.com For example, the combination of ceftazidime and avibactam is effective against many carbapenem-resistant Enterobacteriaceae. researchgate.net Similarly, combining aztreonam (B1666516) (which is stable against metallo-β-lactamases) with avibactam creates a potent therapy against Gram-negative bacteria producing multiple types of β-lactamases. mdpi.com

Targeted Therapeutic Development: The concept of "magic bullets" envisioned in the early 20th century is being revisited with modern tools. portlandpress.com Rather than seeking a single drug for all infections, targeted development focuses on creating agents effective against specific, high-priority pathogens, such as carbapenem-resistant Acinetobacter baumannii or Pseudomonas aeruginosa. frontiersin.orgfrontiersin.org This can involve designing derivatives that are selectively active against the unique physiology or resistance mechanisms of a particular bacterium. Another approach is the development of photoswitchable antibiotics, which can be activated at a specific site to investigate and potentially overcome resistance mechanisms in a targeted manner. rsc.org

Integration of Chemical Biology and Molecular Genetics Approaches in Antibacterial Drug Discovery

The golden age of antibiotic discovery, which relied heavily on screening natural products, has slowed significantly. nih.govresearchgate.net The future of antibacterial drug discovery lies in the integration of chemical biology and molecular genetics to systematically dissect bacterial physiology and identify new vulnerabilities. portlandpress.comnih.gov This represents a shift from random screening to a more rational, mechanism-driven approach.

Chemical Biology: This field provides tools to probe and manipulate bacterial systems. frontiersin.org Chemical probes, which can be modified antibiotics or metabolites tagged with reporters (e.g., fluorescent dyes), are used to identify drug targets and investigate mechanisms of action and resistance. frontiersin.orgrsc.org For example, fluorescently labeled D-amino acids can be used to study the process of peptidoglycan synthesis, the target of β-lactam antibiotics, in real-time. rsc.org

Molecular Genetics: Genetic approaches are crucial for identifying new drug targets and understanding how bacteria become resistant. nih.gov Techniques like chemical genomics can help prioritize compounds that circumvent known resistance mechanisms. portlandpress.com Overexpression libraries, where bacterial genes are systematically overexpressed, can be screened to identify the specific protein targeted by a new antibiotic candidate. nih.gov Furthermore, analyzing the transcriptomic response (RNA expression) of bacteria upon exposure to an antibiotic can provide deep insights into its mechanism of action. nih.gov

The synergy between these fields enables a deeper, systems-level understanding of how small molecules interact with bacteria, allowing for the design of new drugs that can overcome the complex, redundant networks that bacteria use to resist antibiotics. nih.govacs.org

Development of Advanced Diagnostic and Analytical Tools Based on Ampicillin Derivatives

The effective use of antibiotics and the management of resistance depend on rapid and accurate diagnostics. nih.gov There is a pressing need for tools that can not only detect the presence of an antibiotic like ampicillin but also rapidly identify resistant strains to guide appropriate therapy. researchgate.net

Conventional methods for antibiotic detection, such as high-performance liquid chromatography (HPLC), are often time-consuming and require expensive equipment, limiting their use for on-site analysis. researchgate.net Modern research focuses on developing simple, rapid, and cost-effective sensing devices.

Emerging Diagnostic Technologies:

Fluorescence Biosensors: Researchers have developed dual-channel fluorescent sensors using chitosan-coated manganese-doped zinc sulfide (B99878) (Mn:ZnS) micromaterials to detect ampicillin. azosensors.com These sensors can detect picomolar concentrations of ampicillin by measuring the fluorescent byproducts generated when the antibiotic is broken down by β-lactamase, offering high sensitivity and selectivity. azosensors.com

Electrochemical Aptasensors: Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. Aptasensors based on these molecules are being developed for the electrochemical detection of ampicillin, offering a potential route to robust, point-of-use devices. researchgate.net

Mass Spectrometry: MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry is increasingly used in clinical labs for the rapid identification of bacterial species. nih.gov New methods, such as the Direct-On-Target Microdroplet Growth Assay (DOT-MGA), use this technology to provide phenotypic antibiotic susceptibility results in just a few hours by directly measuring bacterial growth in the presence of an antibiotic. nih.gov

Nucleic Acid Amplification Technology (NAAT): These molecular tests detect the specific genes responsible for antibiotic resistance, such as genes encoding β-lactamases. nih.gov Combining NAAT with other technologies, like the detection of mRNA expression signatures after antibiotic exposure, can provide rapid genotypic and phenotypic susceptibility information. nih.gov

Table 3: Advanced Diagnostic Tools for Ampicillin and Resistance Detection

| Technology | Principle | Application | Advantage | Reference |

|---|---|---|---|---|

| Fluorescence Biosensor | Detects fluorescent byproducts of ampicillin hydrolysis by β-lactamase. | Ultrasensitive detection of ampicillin in samples. | High sensitivity (pM range), rapid. | azosensors.com |

| Electrochemical Aptasensor | Uses ampicillin-binding aptamers to generate an electrochemical signal. | Point-of-use detection of ampicillin. | Potential for simple, cost-effective devices. | researchgate.net |

| MALDI-TOF DOT-MGA | Measures bacterial growth in the presence of antibiotics via mass spectrometry. | Rapid phenotypic antibiotic susceptibility testing. | Reduces time to result from days to hours. | nih.gov |

| NAAT / RNA Signatures | Detects resistance genes and measures changes in gene expression upon drug exposure. | Rapid diagnosis of resistance mechanisms. | High specificity, can be used on clinical samples. | nih.gov |

Q & A

Basic Research Questions

Q. How is the structural integrity of Ampicillin Amino-benzeneacetaldehyde confirmed in synthetic preparations?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, analyze proton and carbon-13 spectra to verify the β-lactam ring, benzeneacetaldehyde moiety, and amino group connectivity. MS (e.g., ESI-TOF) should confirm the molecular ion peak (e.g., m/z 349.4 for the parent compound). Cross-reference spectral data with synthetic intermediates to rule out degradation products. Ensure purity via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

Q. What chromatographic methods are optimal for separating this compound from complex biological matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) is recommended. Use a gradient mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B), starting at 10% B and increasing to 70% B over 25 minutes. Detect at 220 nm for optimal sensitivity. Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to remove proteins and lipids. Validate recovery rates (>90%) and limit of quantification (LOQ < 50 ng/mL) .

Q. What protocols ensure accurate quantification of this compound in hydrolyzed peptide samples?

- Methodological Answer : Hydrolyze samples with 6 M HCl at 110°C for 24 hours under nitrogen to prevent oxidation. Derivatize hydrolyzed amino acids with o-phthalaldehyde (OPA) or dansyl chloride for fluorescence detection. Use an amino acid analyzer with post-column ninhydrin derivatization and dual-wavelength detection (440 nm and 570 nm). Calibrate with standard solutions of this compound to account for hydrolysis-induced degradation (~15–20% loss) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic studies using buffered solutions (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC-UV and identify breakdown products (e.g., penicilloic acid derivatives) using LC-MS/MS. Apply Arrhenius kinetics to model shelf-life predictions. Address discrepancies by standardizing buffer composition (e.g., avoid phosphate buffers at high pH due to catalytic effects) and controlling light exposure. Report degradation pathways using density functional theory (DFT) calculations to predict hydrolysis-prone sites .

Q. What methodological advancements improve the sensitivity of detecting this compound in trace-level analyses?

- Methodological Answer : Functionalize nucleic acid aptamers (e.g., polyA6 sequences) with gold nanoparticles for fluorescence resonance energy transfer (FRET)-based detection. Optimize binding conditions: pH 7.0, 6-hour aptamer-complementary strand hybridization, and 20-minute detection time. This achieves a detection limit of 0.04 ng/mL, validated via spike-recovery experiments in serum matrices. Cross-validate with ELISA using β-lactamase-conjugated antibodies to minimize false positives .

Q. How should researchers design experiments to evaluate the stereochemical activity of this compound in enzyme inhibition assays?

- Methodological Answer : Use enantiomerically pure standards (D- and L-forms) synthesized via chiral column chromatography (e.g., Chirobiotic T). Test inhibition against β-lactamases (e.g., TEM-1) using nitrocefin as a substrate. Monitor hydrolysis rates spectrophotometrically at 482 nm. Apply Michaelis-Menten kinetics to calculate IC50 values. Control for optical activity by circular dichroism (CD) spectroscopy to confirm enantiomer integrity during assays .

Q. What strategies mitigate interference from co-eluting metabolites in mass spectrometric analysis of this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with a Q-Exactive Orbitrap (resolution >70,000) to distinguish isotopic patterns. Use MS/MS fragmentation (CID at 35 eV) to isolate target ions (e.g., m/z 349.4 → 160.1 for the benzeneacetaldehyde fragment). Apply multivariate statistical analysis (PCA or PLS-DA) to spectral data to identify confounding peaks. Validate with isotopically labeled internal standards (e.g., Ampicillin-D5) to correct for matrix effects .

Data Presentation Guidelines

- Structural Data : Report NMR chemical shifts (δ in ppm), coupling constants (Hz), and MS fragmentation patterns in supplementary materials. Use IUPAC nomenclature for systematic naming .

- Chromatograms : Annotate retention times, peak areas, and signal-to-noise ratios. Provide validation parameters (linearity R² > 0.99, LOQ/LOD) .

- Kinetic Studies : Include Arrhenius plots, activation energy (Ea), and half-life (t½) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.